molecular formula C16H24N2O4S B2913353 5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid CAS No. 37093-42-8

5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid

Cat. No. B2913353
CAS RN: 37093-42-8
M. Wt: 340.44
InChI Key: YHAIXPCDKKQJBF-UHFFFAOYSA-N
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Description

5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid, also known as DESBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DESBA is a sulfonamide derivative that has been studied for its anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Enzymatic Metabolism in Drug Development

One of the primary applications of this compound is in the field of drug development, particularly regarding its metabolic pathways in the human body. Research conducted on Lu AA21004, a novel antidepressant, revealed its metabolism involved the formation of several metabolites, including benzoic acid derivatives. The study highlighted the roles of various cytochrome P450 enzymes in the oxidative metabolism of the compound, providing insights into its biotransformation (Mette G. Hvenegaard et al., 2012).

Development of Hypoglycemic Agents

Another significant application of benzoic acid derivatives, including structures similar to 5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid, is in the development of hypoglycemic agents. A study on various benzoic acid derivatives explored their structure-activity relationships, leading to the identification of compounds with potential as novel treatments for type 2 diabetes (W. Grell et al., 1998).

Corrosion Inhibition on Iron Surfaces

Research into the application of piperidine derivatives for corrosion inhibition on iron surfaces represents another area of interest. Piperine derivatives, including those with piperidin-1-yl groups, have been theoretically studied for their interaction with iron, demonstrating potential as green corrosion inhibitors. These studies offer valuable insights into designing more effective and environmentally friendly corrosion inhibitors (M. E. Belghiti et al., 2018).

Synthesis of Novel Compounds

The synthesis and biological evaluation of sulfonamide and benzoic acid derivatives highlight their utility in creating compounds with potential therapeutic applications. For example, the synthesis of novel 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides explored their biological activities, demonstrating the versatility of these compounds in drug development processes (F. Havaldar et al., 2006).

Advanced Material Applications

Finally, the application of sulfonated aromatic diamine monomers in the preparation of thin-film composite nanofiltration membranes showcases the use of benzoic acid derivatives in materials science. These novel membranes offer improved water flux for the treatment of dye solutions, indicating the potential of these compounds in enhancing water purification technologies (Yang Liu et al., 2012).

properties

IUPAC Name

5-(diethylsulfamoyl)-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-18(4-2)23(21,22)13-8-9-15(14(12-13)16(19)20)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIXPCDKKQJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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